Antifungal protein 4
Description
Antifungal Protein 4 (AFP4), also referred to as Efe-AfpA in Epichloë festucae, is a secreted antifungal protein identified for its role in endophyte-mediated disease resistance in turfgrasses like Festuca rubra. It is abundantly expressed in the apoplast of infected plants and shares high sequence similarity with the well-characterized PAF protein from Penicillium chrysogenum . AFP4 inhibits pathogens such as Clarireedia jacksonii (causing dollar spot disease) and Laetisaria fuciformis via membrane permeabilization, a mechanism linked to its conserved γ-core motif . Unlike other antifungal proteins produced in fungal cultures, AFP4 is exclusively expressed in planta, highlighting its symbiotic role .
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DRQIDMEEQQLEKLNKQDRXPGLRYAAKQQMXTXRMG |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Fungal Antifungal Proteins Comparison
| Protein | Source | Key Mechanism | Target Pathogens | Structural Feature |
|---|---|---|---|---|
| AFP4 | Epichloë festucae | Membrane permeabilization | Clarireedia jacksonii | γ-core motif |
| PAF | P. chrysogenum | Glucosylceramide-dependent | Aspergillus, Fusarium | 65% homology to AFP4 |
| AFP | A. giganteus | Plasma membrane disruption | B. cinerea, A. niger | Immunogold localization |
| BbAFP1 | B. bassiana | Membrane interaction | Filamentous fungi | High pI (9.01) |
2.2. Bacterial Antifungal Proteins
Uncharacterized Protein YefB (Bacillus subtilis SL-44) :
Lactobacillus plantarum Compounds :
Table 2: Bacterial vs. Fungal Antifungal Agents
| Compound | Source | Mechanism | Spectrum | Application |
|---|---|---|---|---|
| AFP4 | Fungal | Membrane permeabilization | Turfgrass pathogens | Agricultural biocontrol |
| YefB | B. subtilis | Conidial inhibition | C. gloeosporioides | Post-harvest protection |
| Phenyllactic acid | Lactobacillus | Metabolic disruption | Aspergillus, Rhizopus | Food preservation |
Key Research Findings and Mechanisms
- Membrane Specificity : AFP4, PAF, and A. giganteus AFP require Δ3-unsaturated glycosylceramides for activity, explaining resistance in fungi with saturated lipids (e.g., P. chrysogenum) .
- γ-Core Motif : Computational modeling suggests AFP4’s γ-core forms a "blanket" over fungal membranes, enabling pore formation . This contrasts with bacterial proteins (e.g., YefB) that lack structural motifs for membrane binding.
- Selectivity Advantage : AFP4’s specificity for fungal membrane components reduces off-target effects, a critical advantage over synthetic azoles (e.g., fluconazole) that inhibit human CYP enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
